molecular formula C10H16ClN3O2 B2738594 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride CAS No. 1774899-15-8

4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2738594
CAS No.: 1774899-15-8
M. Wt: 245.71
InChI Key: CWAIRDIOQDEYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a pyrimidine derivative characterized by a methoxy group at position 4, a methyl group at position 6, and a pyrrolidin-3-yloxy substituent at position 2 of the pyrimidine ring, with a hydrochloride counterion. Its molecular formula is C₁₀H₁₅N₃O₂·HCl, and its molecular weight is 245.71 g/mol (calculated by adding HCl to the base molecular weight of 209.24 g/mol reported in ).

Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and kinase inhibition properties.

Properties

IUPAC Name

4-methoxy-6-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-7-5-9(14-2)13-10(12-7)15-8-3-4-11-6-8;/h5,8,11H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAIRDIOQDEYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCNC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation via Cyclocondensation

The pyrimidine backbone is typically constructed using Biginelli-like cyclocondensation reactions. A representative protocol involves heating ethyl acetoacetate (1.5 eq), guanidine hydrochloride (1.0 eq), and methyl iodide (1.2 eq) in ethanol under reflux for 12 hours to yield 4-methoxy-6-methylpyrimidin-2-ol. This intermediate is isolated in 68–72% yield after recrystallization from aqueous ethanol (mp 145–147°C).

Functionalization at the 2-Position

The 2-hydroxyl group of the pyrimidine is substituted with pyrrolidin-3-yloxy via nucleophilic aromatic substitution. In a patented method, 4-methoxy-6-methylpyrimidin-2-ol (1.0 eq) is reacted with 3-hydroxypyrrolidine (1.2 eq) in the presence of $$ \text{PCl}_5 $$ (1.5 eq) in anhydrous dichloromethane at 0–5°C. The reaction proceeds for 6 hours, yielding 4-methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine (free base) in 85% purity, as confirmed by $$ ^1\text{H NMR} $$ (δ 8.21 ppm, s, H-5).

Optimization of Coupling Reactions

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium-mediated couplings to install the pyrrolidine moiety. Patent WO2010014939A1 discloses a Suzuki-Miyaura coupling between 2-chloro-4-methoxy-6-methylpyrimidine (1.0 eq) and pyrrolidin-3-ylboronic acid (1.5 eq) using $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%) and $$ \text{Na}2\text{CO}3 $$ (2.0 eq) in dioxane/water (4:1) at 80°C. This method achieves a 78% yield with >99% regioselectivity, as analyzed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2022 study demonstrated that heating the chloro-pyrimidine intermediate with pyrrolidin-3-ol (1.3 eq) and $$ \text{K}2\text{CO}3 $$ (2.0 eq) in DMF at 150°C for 20 minutes under microwave conditions produced the free base in 91% yield.

Hydrochloride Salt Formation

Acid-Mediated Precipitation

The free base is converted to the hydrochloride salt by treatment with concentrated HCl in ethanol. A protocol from US20140066460 involves dissolving 4-methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine (1.0 eq) in warm 2-propanol, followed by dropwise addition of 37% HCl (1.05 eq). Cooling to 1°C induces crystallization, yielding the hydrochloride salt in 95% purity (XRPD confirmed in Fig. 2 of the patent).

Polymorph Control

Crystalline Form I is obtained by slow evaporation from ethanol/water (9:1), while Form III precipitates upon standing the amorphous salt at 25°C for 48 hours. Differential scanning calorimetry (DSC) shows endotherms at 218°C (Form I) and 210°C (Form III), indicating distinct lattice energies.

Analytical Characterization Data

Parameter Free Base Hydrochloride Salt
Molecular Weight 209.24 g/mol 245.71 g/mol
$$ ^1\text{H NMR} $$ (DMSO-d6) δ 2.31 (s, 3H, CH3), 3.89 (s, 3H, OCH3), 4.98 (m, 1H, pyrrolidine-O) δ 2.35 (s, 3H), 3.91 (s, 3H), 5.12 (m, 1H), 11.2 (br s, 1H, HCl)
HPLC Purity 98.5% (254 nm) 99.2% (220 nm)
Melting Point 132–134°C 218–220°C (dec.)

Scale-Up and Industrial Considerations

Solvent Selection

Large-scale synthesis (≥1 kg) prefers ethanol over DMF due to lower toxicity and easier recycling. A 2023 pilot study achieved 82% yield using ethanol with 5 vol% water to enhance solubility.

Byproduct Management

The primary impurity, 4-methoxy-6-methyl-2-(pyrrolidin-2-yloxy)pyrimidine (3–5%), is removed via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Emerging Methodologies

Enzymatic Resolution

Recent advances utilize lipase B from Candida antarctica to resolve racemic pyrrolidin-3-ol intermediates, achieving >99% enantiomeric excess (ee) for the (R)-isomer. This method reduces waste compared to traditional chiral chromatography.

Continuous Flow Synthesis

A 2024 report describes a continuous flow reactor producing the free base at 2.5 kg/day using microfluidic channels (residence time 8 minutes, 120°C).

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride exhibits notable anti-inflammatory and analgesic effects. Preliminary studies suggest its mechanism may involve interaction with specific receptors involved in pain signaling pathways, although comprehensive pharmacological profiling is still required to fully elucidate these interactions .

Interaction with Biological Targets

The compound interacts with various biological targets, including neurotransmission receptors and inflammatory response pathways. These interactions are crucial for understanding its therapeutic potential and side effects. Ongoing studies aim to map its interaction profile with specific molecular targets to better define its pharmacodynamics.

Potential in Neurological Disorders

Given its interaction with neurotransmission pathways, 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride may have applications in treating neurological disorders. Its ability to modulate pain signaling could make it a candidate for developing new analgesics or treatments for conditions like neuropathic pain.

Antimicrobial Activity

While primarily focused on anti-inflammatory properties, there is emerging interest in the compound's potential antimicrobial activity. The structural similarities with other pyrimidine derivatives known for their antimicrobial effects suggest that further investigation could yield promising results in this area .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves multi-step organic reactions leading to the formation of the desired hydrochloride salt, which is critical for enhancing solubility and bioavailability .
  • Biological Evaluation : Case studies have shown that upon administration, the compound exhibits significant biological activity, particularly in modulating inflammatory responses. This has been corroborated by various assays assessing its efficacy compared to other known anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride with structurally related pyrimidine derivatives, emphasizing substituent variations, molecular properties, and reported applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Findings/Applications
4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 4-OCH₃, 6-CH₃, 2-(pyrrolidin-3-yloxy) C₁₀H₁₅N₃O₂·HCl 245.71 Commercial availability as a building block; potential kinase or antimicrobial applications.
(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride 6-(pyrrolidin-3-yloxy), 4-NH₂ C₈H₁₃ClN₄O 216.67 Used in labeling studies (e.g., ⁹⁹mTc) for biotransformation analysis.
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride 6-(pyrrolidin-3-yloxy), 4-N(CH₂CH₃)₂ C₁₂H₂₁ClN₄O 296.77 Features diethylamine substitution; explored in receptor-binding assays.
(S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 4-OCH₂CH₃, 2-SCH₃, 6-(pyrrolidin-3-yloxy) C₁₁H₁₈ClN₃O₂S 291.80 Ethoxy and methylthio groups may enhance lipophilicity; potential antiviral activity.
4-Chloro-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 4-Cl, 6-CH₃, 2-(pyrrolidin-3-yloxy) C₉H₁₃ClN₃O·HCl 246.13 Chloro-substituted analog; used in synthetic routes for kinase inhibitors.
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ C₅H₄Cl₂N₂O 198.01 Structural studies reveal halogen bonding interactions; precursor to bioactive compounds.

Key Structural and Functional Differences:

Pyrrolidine Orientation: Stereochemistry (R/S) at the pyrrolidine ring influences spatial interactions. For example, (S)-enantiomers are often prioritized in drug design for enantioselective target binding. Amino vs. Alkoxy Groups: The presence of a free amine (e.g., in (S)-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride) enables hydrogen bonding, whereas alkoxy groups (e.g., ethoxy in ) may enhance metabolic stability.

Synthetic Routes: Many analogs are synthesized via nucleophilic substitution reactions. For instance, 6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride () is prepared by refluxing 4-amino-2-methyl-6-chloropyrimidine with 3-iodoaniline in ethanol with HCl catalysis. Similar methods likely apply to the primary compound.

Chloro- and methoxy-substituted variants (e.g., 4,6-dichloro-5-methoxypyrimidine) are precursors to anticancer agents.

Biological Activity

4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with methoxy and methyl substitutions, alongside a pyrrolidin-3-yloxy group, enhancing its solubility and reactivity. Its molecular formula is C_{10}H_{14}N_2O_2·HCl, with a molar mass of approximately 245.73 g/mol.

The synthesis of 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves multi-step organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the methoxy group serves as an electron-donating moiety, influencing the compound's reactivity in biological systems.

Biological Activity

Recent studies indicate that this compound exhibits significant biological activity, particularly in modulating various biological pathways:

  • Anti-inflammatory and Analgesic Properties : Preliminary research suggests that 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride may interact with receptors involved in pain signaling pathways, indicating its potential as an anti-inflammatory agent.
  • Interaction with Biological Targets : The compound has been shown to interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory responses. These interactions are crucial for understanding its therapeutic potential and possible side effects.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific cellular pathways associated with inflammation and pain. For instance, studies using cell lines have indicated that it can modulate the activity of cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes.

Case Study Insights

A notable case study highlighted the compound's efficacy in reducing inflammatory markers in rodent models. The study reported a significant decrease in pro-inflammatory cytokines following treatment with varying doses of 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, suggesting a dose-dependent response.

Comparative Analysis

To better understand the unique properties of 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidineContains piperidine instead of pyrrolidinePotentially different pharmacokinetics due to piperidine ring
2-Amino-4-methoxy-6-methylpyrimidineLacks the pyrrolidine moietyFocused more on amino functionality
6-Methylpyrimidin-2(1H)-oneSimplified structure without additional substituentsLess complex, possibly differing bioactivity

This table illustrates how structural variations can impact biological activity and pharmacological profiles.

The mechanism of action for 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride likely involves:

  • Binding to Receptors : The pyrimidine ring can form hydrogen bonds and π–π interactions with target proteins.
  • Modulation of Enzyme Activity : The methoxy and pyrrolidinyl groups enhance binding affinity, allowing for effective modulation of enzyme activities related to inflammation and pain perception.

Q & A

Basic: What are the key considerations for synthesizing 4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride with high purity?

Answer:
The synthesis requires precise control of reaction parameters such as temperature (typically 50–80°C), solvent selection (e.g., dichloromethane or ethanol), and reaction time (2–24 hours depending on intermediates). Functional group compatibility is critical; for example, the pyrrolidin-3-yloxy moiety may undergo undesired ring-opening under acidic conditions. Post-synthesis purification via column chromatography or recrystallization, followed by validation using HPLC (≥98% purity) and NMR (e.g., confirming absence of residual solvents like DMSO), is essential .

Advanced: How can structural modifications to the pyrimidine core influence bioactivity?

Answer:
Substitutions at the 2-, 4-, and 6-positions of the pyrimidine ring modulate interactions with biological targets. For example:

  • Methoxy group at position 4 : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Pyrrolidin-3-yloxy group at position 2 : Introduces stereochemical complexity (R/S configurations), affecting binding affinity to enzymes like kinases or GPCRs .
    Advanced studies should employ molecular docking simulations and in vitro assays (e.g., IC50 measurements) to correlate structural changes with activity shifts.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing pyrrolidine ring conformers).
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., dehydrohalogenation byproducts).
  • HPLC-DAD/MS : Quantifies purity and identifies degradation products under stress conditions (heat, light) .

Advanced: How to resolve contradictions in reported bioactivity data for analogs?

Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). For example:

  • Inconsistent IC50 values : Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays).
  • Species-specific effects : Cross-test in human vs. murine models.
    Meta-analyses of published data (e.g., kinase inhibition profiles) and controlled replication studies are critical .

Basic: What are the stability profiles under different storage conditions?

Answer:

  • Solid state : Stable at –20°C in inert atmosphere (argon) for >12 months.
  • Solution phase (DMSO) : Degrades by <5% over 6 months at –80°C; avoid freeze-thaw cycles.
    Monitor via periodic HPLC to detect hydrolysis of the methoxy group or pyrrolidine ring oxidation .

Advanced: What strategies optimize selectivity against off-target receptors?

Answer:

  • Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., pyrimidine N1 interaction with catalytic lysine in kinases).
  • Isosteric replacements : Replace pyrrolidine with piperidine to reduce hERG channel binding.
  • Proteome-wide profiling : Use ChemProteoBase screening to assess off-target liabilities .

Basic: How to assess metabolic pathways in preclinical models?

Answer:

  • In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include O-demethylation of the methoxy group and pyrrolidine hydroxylation.
  • In vivo : Radiolabeled compound (14C) studies in rodents to track excretion routes (urinary vs. fecal) .

Advanced: What computational tools predict toxicity risks early in development?

Answer:

  • ADMET Predictors : Use Schrödinger’s QikProp or ADMETLab 2.0 to estimate hepatotoxicity (e.g., CYP3A4 inhibition) and cardiotoxicity (hERG blockade).
  • Derek Nexus : Flags structural alerts (e.g., pyrrolidine-related mutagenicity via nitroso intermediates) .

Basic: What safety precautions are required during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Answer:

  • Lipophilicity adjustments : Aim for logP 2–3 (calculated via ChemDraw).
  • Polar surface area (PSA) : Reduce to <90 Ų by replacing the methoxy group with trifluoromethyl.
  • In silico BBB models : Validate with ADMET Predict or BBB Score .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.